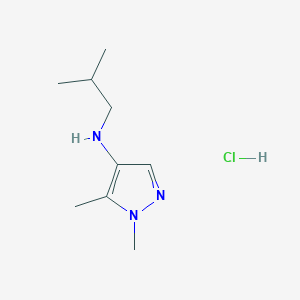

N-isobutyl-1,5-dimethyl-1H-pyrazol-4-amine

Description

Significance of Pyrazole (B372694) Derivatives as Versatile Scaffolds in Modern Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry and materials science. nih.govnih.gov This designation stems from the ability of the pyrazole ring to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov The structural versatility of the pyrazole core allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with specific biological macromolecules. chim.it

The applications of pyrazole derivatives are extensive and well-documented. They are integral components in a variety of commercialized drugs, showcasing activities such as anti-inflammatory, anticancer, and antiviral effects. nih.gov Beyond pharmaceuticals, pyrazole-containing compounds are utilized in agrochemicals and as functional materials, highlighting their broad industrial relevance. beilstein-journals.org The synthesis of pyrazoles is also a well-established area of organic chemistry, with numerous methods available for their construction, most notably through the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.gov

Academic Research Focus on Substituted 1H-Pyrazol-4-amines

Within the broader family of pyrazoles, the substituted 1H-pyrazol-4-amine moiety has garnered significant academic interest. The amino group at the C4 position acts as a crucial functional handle and a key pharmacophoric element. This substitution pattern is found in numerous compounds investigated for a range of therapeutic applications. nih.gov

Research has demonstrated that the nature of the substituents at the N1, C3, C5, and the 4-amino positions can dramatically influence the biological activity of the molecule. For instance, different substitution patterns can lead to potent and selective inhibitors of various enzymes, such as kinases, which are critical targets in oncology and inflammatory diseases. nih.govgoogle.com The amino group can participate in crucial hydrogen bonding interactions within protein binding sites, and its derivatization allows for the exploration of a vast chemical space to enhance potency and selectivity. tandfonline.com

Overview of Current Research Landscape Pertaining to N-isobutyl-1,5-dimethyl-1H-pyrazol-4-amine and Related Structures

Direct and extensive academic research specifically detailing the synthesis, characterization, and application of this compound is limited in publicly accessible literature. The compound is noted in chemical supplier databases, confirming its synthesis and availability for research purposes. Its structural isomer, N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine, is also commercially available.

The research landscape for closely related structures, however, is quite active. Studies on N-alkylated pyrazoles are prevalent, with various methods being developed for their synthesis. nih.gov The alkylation of the pyrazole nitrogen is a key step in creating diverse libraries of compounds for biological screening. researchgate.net Furthermore, research into aminopyrazoles is a robust field, with many studies focusing on their synthesis and evaluation for various medicinal chemistry applications. nih.govbeilstein-journals.org

For instance, the synthesis of N-substituted pyrazoles directly from primary amines and diketones has been reported, offering a practical route to a wide variety of N-alkylated pyrazoles. nih.gov Additionally, the development of pyrazolo[1,5-a]pyrimidines, often derived from aminopyrazole precursors, as modulators of enzymes like Bruton's tyrosine kinase (Btk) is an area of intense investigation for the treatment of autoimmune diseases and cancers. google.com

While a dedicated body of work on this compound is not prominent, the collective research on its core structural motifs suggests its potential as a building block in the synthesis of more complex molecules or as a candidate for screening in various biological assays. The isobutyl group introduces a specific lipophilic character and steric bulk that could influence its pharmacokinetic properties and target interactions. The dimethyl substitution on the pyrazole ring provides a stable and well-defined core.

Below are interactive data tables summarizing key information for the target compound and related structures based on available data.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H17N3 |

| Molecular Weight | 167.25 g/mol |

| CAS Number | 1450753-78-7 |

Table 2: Research Context of Related Pyrazole Structures

| Compound/Class | Research Focus | Key Findings |

| N-Substituted Pyrazoles | Development of synthetic methodologies. nih.gov | Direct synthesis from primary amines and diketones is a viable route. nih.gov |

| 5-Aminopyrazoles | Medicinal chemistry applications, synthesis of fused heterocycles. beilstein-journals.orgtandfonline.com | Serve as versatile precursors for compounds with anti-inflammatory and anticancer potential. nih.govtandfonline.com |

| Pyrazolo[1,5-a]pyrimidines | Kinase inhibitor development (e.g., Btk inhibitors). google.com | Identified as potent modulators for autoimmune diseases and cancer. google.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H18ClN3 |

|---|---|

Molecular Weight |

203.71 g/mol |

IUPAC Name |

1,5-dimethyl-N-(2-methylpropyl)pyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C9H17N3.ClH/c1-7(2)5-10-9-6-11-12(4)8(9)3;/h6-7,10H,5H2,1-4H3;1H |

InChI Key |

HJHYIFFYEQACDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)NCC(C)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Isobutyl 1,5 Dimethyl 1h Pyrazol 4 Amine and Its Analogs

Strategic Approaches to Pyrazole (B372694) Core Synthesis for Derivatization

The construction of the pyrazole core is a critical first step, with various methods available to create the necessary precursors for further functionalization.

Synthesis of 1,5-Dimethyl-1H-pyrazole Precursors

The synthesis of 1,5-dimethyl-1H-pyrazole precursors often begins with the cyclocondensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. For instance, the reaction of acetylacetone (B45752) (2,4-pentanedione) with methylhydrazine is a common method to produce 1,3,5-trimethyl-1H-pyrazole. jocpr.com A related approach involves the reaction of a 1,3-diketone with an appropriate hydrazine in the presence of a catalyst. For example, the use of a cerium-based catalyst has been shown to be effective in the synthesis of various pyrazole derivatives. rsc.org

A specific method for synthesizing ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate involves a two-step process. First, an intermediate is prepared by mixing ethanol (B145695), sodium ethoxide, and diethyl oxalate, followed by the slow addition of acetone. google.com This intermediate is then reacted with methylhydrazine in DMF to form the desired pyrazole ester, which can serve as a precursor for further modifications. google.com

| Precursor | Reactants | Key Conditions |

| 1,3,5-trimethyl-1H-pyrazole | Acetylacetone, Methylhydrazine | Cyclocondensation |

| Substituted pyrazoles | 1,3-dicarbonyl compound, Phenylhydrazine | [Ce(L-Pro)2]2(Oxa) catalyst, room temperature |

| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | Intermediate from ethanol, sodium ethoxide, diethyl oxalate, and acetone; Methylhydrazine | Cooled reaction, then heating to 40-50°C |

This table summarizes various methods for synthesizing 1,5-dimethyl-1H-pyrazole precursors.

Functionalization at the 4-Position of Pyrazole Ring

Once the pyrazole core is established, the introduction of a functional group at the 4-position is a key step. Due to the aromatic nature of the pyrazole ring, it can undergo electrophilic substitution reactions, primarily at the 4-position. nih.gov

A common strategy for introducing an amino group at the 4-position is through the nitration of the pyrazole ring, followed by the reduction of the nitro group. mdpi.com For example, 1,3-dimethyl-4-nitro-1H-pyrazol-5-yl derivatives can be synthesized and subsequently reduced to the corresponding 4-amino pyrazoles. prepchem.com

Another approach involves the direct functionalization of the pyrazole ring. Transition-metal-catalyzed C-H functionalization reactions provide a direct route to introduce various substituents onto the pyrazole ring without the need for pre-functionalized starting materials. rsc.org Additionally, palladium or copper catalysts can be used for the C4-alkoxycarbonylation or C4-alkoxycarbonylation of C4-halo-1H-1-tritylpyrazoles. mdpi.com

Introduction of the N-isobutyl Moiety and Other N-Substituents

The final step in the synthesis of N-isobutyl-1,5-dimethyl-1H-pyrazol-4-amine involves the introduction of the isobutyl group onto the 4-amino pyrazole.

Direct N-Alkylation and Amination Strategies for 1H-Pyrazol-4-amines

Direct N-alkylation of a 1H-pyrazol-4-amine with an isobutyl halide is a straightforward approach. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The regioselectivity of the alkylation can be a challenge in pyrazole chemistry, as alkylation can occur at either of the ring nitrogen atoms. nih.gov However, in the case of a 4-aminopyrazole, the amino group is the primary site of alkylation.

Enzymatic methods have also been developed for the selective N-alkylation of pyrazoles. nih.gov An engineered enzyme cascade can utilize haloalkanes to selectively alkylate the pyrazole ring with high regioselectivity. nih.gov

One-Pot Reductive Amination Sequences

Reductive amination offers an efficient one-pot method for the synthesis of N-substituted pyrazol-4-amines. This process involves the reaction of a 4-aminopyrazole with an aldehyde or ketone, in this case, isobutyraldehyde, in the presence of a reducing agent. ineosopen.orgresearchgate.net The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine. researchgate.net Sodium triacetoxyborohydride (B8407120) is often a preferred reducing agent for this transformation. ineosopen.org

Advanced Reaction Pathways and Mechanistic Considerations in Synthesis

The synthesis of complex pyrazole derivatives can involve advanced reaction pathways. Multicomponent reactions, where three or more reactants combine in a single step to form the product, offer an efficient route to highly functionalized pyrazoles. mdpi.comnih.gov For example, a three-component reaction of an aldehyde, tosylhydrazine, and a terminal alkyne can yield 1,3,5-trisubstituted pyrazoles. organic-chemistry.org

Mechanistically, the formation of the pyrazole ring often proceeds through a hydrazone intermediate, followed by cyclization. nih.gov In the case of reductive amination, the key intermediate is the imine formed between the amine and the carbonyl compound. The choice of catalyst and reaction conditions can significantly influence the regioselectivity and yield of the final product. For instance, the use of a bulky protecting group on one of the pyrazole nitrogens can direct alkylation to the other nitrogen. researchgate.net

Cyclization and Annulation Reactions for Pyrazole Ring Formation

The formation of the pyrazole ring is a fundamental step in the synthesis of this compound. This is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound, or a functional equivalent, with a hydrazine derivative. mdpi.com

A well-established method involves the reaction of a β-ketoester with a substituted hydrazine. researchgate.net For instance, the reaction of ethyl acetoacetate (B1235776) with methylhydrazine is a known route to produce 1,5-dimethyl-1H-pyrazol-3(2H)-one. While not the direct precursor, this highlights the basic strategy for forming the 1,5-dimethylpyrazole (B184060) core. A more direct approach to a 4-functionalized pyrazole involves the use of more complex starting materials. For example, the reaction of ethyl 2-cyano-3-oxobutanoate with methylhydrazine can lead to a 4-aminopyrazole derivative, which can then be further modified.

Another common strategy employs the condensation of acetylenic ketones with hydrazine derivatives, although this can sometimes lead to a mixture of regioisomers. mdpi.com The use of α,β-unsaturated ketones and aldehydes containing a leaving group can also lead to the formation of pyrazoles after an initial cyclization to a pyrazoline and subsequent elimination. mdpi.com

Annulation reactions, where a ring is built onto an existing structure, represent another synthetic avenue. rsc.orgrsc.org For instance, a (3+2) annulation process between 4-bromopyrazolones and benzofuran-derived azadienes has been developed for the synthesis of novel pyrazole-fused spiroketals. rsc.org While not directly applied to the target molecule, these advanced methods showcase the versatility of pyrazole synthesis.

Interactive Table: Key Starting Materials for Pyrazole Core Synthesis

| Starting Material 1 | Starting Material 2 | Resulting Pyrazole Intermediate |

| Ethyl acetoacetate | Methylhydrazine | 1,5-Dimethyl-1H-pyrazol-3(2H)-one |

| 3-Aminocrotononitrile | tert-Butylhydrazine hydrochloride | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine orgsyn.org |

| Acetylenic ketones | Hydrazine derivatives | 3,5-Disubstituted pyrazoles mdpi.com |

| α,β-Unsaturated ketones with leaving group | Hydrazine derivatives | Pyrazoles mdpi.com |

Nucleophilic Substitution and Coupling Reactions for Amine Functionalization

With the 1,5-dimethyl-1H-pyrazole core in hand, the next critical step is the introduction of the isobutylamino group at the C4 position. This is typically accomplished through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a classical approach where a 4-halopyrazole is treated with isobutylamine. khanacademy.orgyoutube.com The halogen atom, being a good leaving group, is displaced by the amine nucleophile. The reactivity of the halogen is typically in the order of I > Br > Cl. These reactions often require heat and the presence of a base to neutralize the hydrohalic acid byproduct. For example, the reaction of 4-bromo-1-methyl-nitropyrazole-carboxylic acids with arylamines has been shown to proceed in the presence of copper salts. osti.gov

A more modern and often more efficient method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of an aryl halide (in this case, a 4-halopyrazole) with an amine. wikipedia.org The process typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govresearchgate.net Studies have shown that for the C4-amination of 4-halopyrazoles, the choice of catalyst system can be crucial. For instance, Pd(dba)₂ with a specific ligand like tBuDavePhos has been effective for coupling amines lacking a β-hydrogen, while copper(I) iodide (CuI) catalysis is more suitable for alkylamines that do possess a β-hydrogen, such as isobutylamine. nih.gov This complementarity is important because β-hydride elimination can be a competing side reaction with palladium catalysts when using primary alkylamines. nih.govresearchgate.net

Interactive Table: Methods for Amine Functionalization of the Pyrazole Ring

| Pyrazole Substrate | Reagent | Reaction Type | Catalyst/Conditions |

| 4-Halo-1,5-dimethyl-1H-pyrazole | Isobutylamine | Nucleophilic Aromatic Substitution | Heat, Base |

| 4-Bromo-1H-1-tritylpyrazole | Primary amines with β-hydrogens | Copper-Catalyzed C-N Coupling | CuI nih.gov |

| 4-Bromo-1H-1-tritylpyrazole | Amines without β-hydrogens | Buchwald-Hartwig Amination | Pd(dba)₂, tBuDavePhos nih.govresearchgate.net |

| 2-Chloropyridine | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | C-N Bond Formation | Tetrabutylammonium bromide, NaOH, Toluene orgsyn.org |

Computational Chemistry and in Silico Investigations of N Isobutyl 1,5 Dimethyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For pyrazole (B372694) derivatives, Density Functional Theory (DFT) is a commonly employed method to investigate electronic structure, reactivity, and molecular stability.

DFT studies on pyrazole analogs provide critical insights into their electronic characteristics and reactivity. For instance, research on the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole utilized DFT at the B3LYP/6-31G level of theory to optimize the geometric configurations of reaction intermediates and compute their vibrational frequencies. rsc.org Such calculations are crucial for confirming the structures of transient species in a reaction pathway.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. In a study of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives, TD-DFT calculations were used to determine these orbital energies. researchgate.net For a related series of pyrazolyl-thiazole derivatives, DFT calculations were also performed to understand their electronic properties and support experimental findings. nih.gov

These studies allow for the calculation of global reactivity descriptors, which predict how a molecule will interact with other chemical species. While specific values for N-isobutyl-1,5-dimethyl-1H-pyrazol-4-amine are not published, the data from its analogs suggest that the pyrazole ring system, with its electron-donating amino and methyl groups, would have a relatively high HOMO energy, making it susceptible to electrophilic attack. The isobutyl group would further contribute to the electron density through inductive effects.

Table 1: Representative Global Reactivity Descriptors Calculated for Pyrazole Analogs (Note: This table is illustrative and based on data for various pyrazole derivatives, not this compound itself.)

| Parameter | Definition | Typical Calculated Values for Pyrazole Analogs (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.4 to -5.7 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 to -1.8 |

| Energy Gap (η) | ELUMO - EHOMO | 3.6 to 4.3 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.8 to 2.15 |

Data synthesized from studies on pyrazole derivatives. researchgate.netresearchgate.net

Pyrazole compounds can exist in different tautomeric forms, particularly when there is a hydrogen atom on one of the ring nitrogens. mdpi.com For this compound, the pyrazole nitrogen atoms are substituted with methyl and isobutyl groups, which locks the ring and prevents tautomerization of the pyrazole core itself.

However, conformational analysis is highly relevant due to the flexible isobutyl group attached to the exocyclic amine. The rotation around the C-N bonds will lead to various conformers with different steric and energetic profiles. DFT calculations would be the ideal method to determine the relative energies of these conformers and identify the most stable, low-energy state. This is critical for understanding how the molecule presents itself for intermolecular interactions, such as binding to a protein. While no specific conformational analysis for this compound is published, it can be inferred that the isobutyl group will adopt a conformation that minimizes steric hindrance with the adjacent methyl group on the pyrazole ring.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying how a molecule might interact with biological macromolecules, which is a cornerstone of computer-aided drug design.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely used in the study of pyrazole derivatives to understand their potential as therapeutic agents. For example, various pyrazole derivatives have been docked into the active sites of cancer-related proteins such as CDK8 and VEGFR to predict their binding affinities and interaction patterns. nih.govchemmethod.comchemmethod.com

Beyond docking, in silico tools can predict a range of molecular properties that are crucial for understanding a compound's behavior in a biological system. Properties such as drug-likeness, absorption, distribution, metabolism, and excretion (ADME) are routinely calculated for potential drug candidates. nih.gov Web-based platforms and specialized software are used to estimate parameters like LogP (lipophilicity), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes. For pyrazole derivatives, these predictions are a key part of the early drug discovery process. nih.govchemmethod.comchemmethod.com For this compound, the presence of the isobutyl group would increase its lipophilicity compared to a simple methyl or ethyl analog.

Virtual Screening Methodologies for the Discovery of this compound Analogs

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach has been successfully applied to discover novel inhibitors with a pyrazole scaffold. acs.orgacs.org High-Throughput Virtual Screening (HTVS) can be employed to filter vast compound databases against a protein target, followed by more refined docking protocols for the most promising hits. chemmethod.comchemmethod.com

If this compound were identified as a hit compound, virtual screening could be used to find analogs with potentially improved properties. This would involve searching for compounds with a similar pyrazole core but with variations in the substituent groups. The goal would be to identify analogs with higher binding affinity, better selectivity, or more favorable ADME profiles. The process typically involves several stages of filtering, from simple 2D similarity searches to more computationally intensive 3D shape and pharmacophore matching, and finally, molecular docking. chemmethod.comchemmethod.com

Structure Activity Relationship Sar Studies of N Isobutyl 1,5 Dimethyl 1h Pyrazol 4 Amine and Pyrazole Derivatives

Elucidation of Structural Determinants for Modulatory Activity

The specific arrangement and nature of substituents on the pyrazole (B372694) ring are critical determinants of the molecule's interaction with biological targets. Modifications at the N-1, C-3, C-4, and C-5 positions can dramatically alter pharmacological activity, selectivity, and pharmacokinetic properties. researchgate.net

Impact of N-isobutyl and Other N-Substituents on Biological Activity

The substituent at the N-1 position of the pyrazole ring plays a pivotal role in defining the molecule's biological activity. The nature of this substituent, whether it is a small alkyl group, a bulky substituent, or an aryl group, can significantly influence the compound's potency and selectivity.

Research on various pyrazole series has demonstrated that N-substitution is a key factor in modulating activity. For instance, in a series of pyrazole-based inhibitors of meprin α and β, N-substitution with lipophilic moieties like methyl or phenyl groups led to a decrease in activity compared to the unsubstituted pyrazole. nih.gov However, introducing a benzyl (B1604629) moiety at this position was well-tolerated and provided a vector for further modifications. nih.gov In another study on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, extending the size of linear alkyl chains on a related phenyl ring connected to the core structure generally furnished more potent inhibitors than branched substituents like iso-propyl or iso-butyl. acs.org

The aromaticity of the pyrazole ring can be influenced by N-substitution, with electron-withdrawing groups tending to decrease aromaticity. nih.gov This alteration in electronic properties can, in turn, affect how the molecule interacts with its biological target. In some cases, an unsubstituted N-1 nitrogen is essential for activity. For example, in a series of 5-aminopyrazolyl acylhydrazones with antiproliferative activity, the insertion of various alkyl and aryl groups at the N-1 position resulted in a loss of activity, highlighting the importance of the unsubstituted N-H group for cytotoxicity in that specific scaffold. mdpi.com Conversely, for other targets like p38MAPK inhibitors, a methyl substitution on the N-1 of a 5-aminopyrazole was shown to increase activity. mdpi.com

The development of synthetic methodologies that allow for the direct use of primary amines to create N-substituted pyrazoles has expanded the ability to explore a wide variety of substituents at this position, including both N-alkyl and N-aryl groups, under mild conditions. nih.gov This facilitates the generation of diverse libraries for SAR studies, enabling a more detailed exploration of the impact of groups like the N-isobutyl substituent.

Table 1: Effect of N-1 Substitution on Biological Activity in Various Pyrazole Series

| Pyrazole Series | N-1 Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| Meprin Inhibitors | Methyl, Phenyl | 4 to 6-fold decrease in activity | nih.gov |

| Meprin Inhibitors | Benzyl | Well-tolerated, suitable for further modification | nih.gov |

| NAAA Inhibitors (on related phenyl) | Linear alkyl (ethyl, n-butyl) | More potent than branched alkyls | acs.org |

| NAAA Inhibitors (on related phenyl) | Branched alkyl (iso-propyl, iso-butyl) | Less potent than linear alkyls | acs.org |

| 5-Aminopyrazolyl Acylhydrazones | Alkyl, Aryl | Loss of antiproliferative activity | mdpi.com |

Influence of Methyl Substituents at the 1- and 5-Positions of the Pyrazole Ring

The substitution pattern at the carbon atoms of the pyrazole ring is a critical factor that dictates biological properties. Specifically, methyl groups at the C-3 and C-5 positions have been shown to be significant for the activity of many pyrazole derivatives.

In the context of N-isobutyl-1,5-dimethyl-1H-pyrazol-4-amine, the methyl group at the 5-position is a key structural feature. Studies on pyrazole derivatives have shown that substituents at C-5 can profoundly affect biological outcomes. For example, in a series of pyrazole hydrazones, substitution at the C-5 position with a methyl, amine, or hydroxyl group was found to increase antioxidant activity. researchgate.net In another study on antitubercular 2-pyrazolylpyrimidinones, replacing the C-5' methyl group with an oxygen atom abolished the activity, indicating the steric and electronic requirements at this position are highly specific. mdpi.com

The interplay between substituents at different positions is also crucial. Theoretical calculations on 3,5-disubstituted pyrazoles have indicated that the presence of bulkier groups on C-3 can be more stable. mdpi.com In studies of pyrazoline derivatives as anticancer agents, electron-donating groups on a phenyl ring at the C-5 position were found to have a significant influence on activity. tandfonline.com

The methyl group at the N-1 position, as discussed previously, also plays a defining role. In a series of pyrazole derivatives designed to induce a triple response in Arabidopsis seedlings, analogs with different substitutions at the N-1 position of the 3,5-dimethylpyrazole (B48361) moiety were synthesized to probe the structure-activity relationship. jst.go.jp

Table 2: Influence of C-5 Substituents on Pyrazole Activity

| Pyrazole Series | C-5 Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| Pyrazole Hydrazones | Methyl, Amine, Hydroxyl | Increased antioxidant activity | researchgate.net |

| 2-Pyrazolylpyrimidinones | Methyl | Active (antitubercular) | mdpi.com |

| 2-Pyrazolylpyrimidinones | Oxygen | Abolished activity | mdpi.com |

Contribution of the Pyrazol-4-amine Moiety to Pharmacological Profiles

The aminopyrazole (AP) scaffold is a versatile and highly valuable framework in drug discovery, with the position of the amino group being a key determinant of the pharmacological profile. mdpi.com The pyrazol-4-amine moiety, in particular, is a chemotype shared by several drug candidates, including potent kinase inhibitors. mdpi.com

The amino group at the C-4 position can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the binding site of its target protein. SAR studies on pyrazole derivatives with antioxidant activity have indicated that the presence of a free amino group can enhance activity by increasing the molecule's hydrogen-donating capacity. researchgate.net In a study of 4-aminopyrazole analogues with anticonvulsant properties, researchers demonstrated the importance of the distance between the exocyclic NH2 group at position 4 and the endocyclic N-H for this specific pharmacological activity. mdpi.com

Development of Pharmacophore Models for Rational Design

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For pyrazole derivatives, pharmacophore models have been successfully developed to guide the design of new inhibitors for various targets, particularly protein kinases. nih.govnih.gov

These models typically consist of a defined spatial arrangement of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). For example, a pharmacophore-based virtual screening for Janus Kinase (JAK) inhibitors, using pyrazolone (B3327878) derivatives, identified key interaction patterns. nih.govacs.orgacs.orgresearchgate.net These models, often built based on known potent inhibitors or the protein's active site, can reveal crucial features. The models for JAK2 and JAK3 highlighted the importance of specific hydrogen bonds and van der Waals interactions within the kinase hinge region. acs.orgacs.orgresearchgate.net

In another study focused on pyrazolo[3,4-d]pyrimidine-based EGFR-TK inhibitors, pharmacophore-linked fragments were designed considering the essential features of known potent inhibitors. nih.gov This fragment-based approach, guided by pharmacophore hypotheses, led to the synthesis of new hybrid molecules with significant anticancer activity. nih.gov

A general pharmacophore model for pyrazole-based kinase inhibitors often includes:

A hydrogen bond acceptor feature corresponding to one of the pyrazole nitrogens.

A hydrogen bond donor feature, often from an amino group or an N-H on the pyrazole ring.

One or more hydrophobic/aromatic features corresponding to substituents on the pyrazole ring.

These models serve as a 3D query to screen compound libraries for new potential hits or to guide the structural modification of existing leads, such as this compound, to enhance their desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Series

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, expressed as numerical descriptors. Both 2D and 3D-QSAR studies have been instrumental in understanding the SAR of pyrazole derivatives and in designing new, more potent analogues. researchgate.netnih.govshd-pub.org.rs

In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), molecules are aligned in 3D space, and their steric and electrostatic fields are correlated with biological activity. rsc.org These analyses generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity.

Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favorable for activity, while yellow contours suggest that steric bulk is detrimental.

Electrostatic Contour Maps: Blue contours often highlight areas where positive charges (or electron-deficient groups) enhance activity, whereas red contours point to regions where negative charges (or electron-rich groups) are preferred.

For various pyrazole series, QSAR models have been developed with good statistical significance and predictive power. rsc.org For instance, a 3D-QSAR study on pyrazole derivatives as MALT1 inhibitors yielded robust CoMFA and CoMSIA models that provided theoretical guidance for designing novel inhibitors. rsc.org Similarly, 2D and 3D-QSAR analyses of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors identified that the electrostatic field had the highest correlation with activity. nih.gov A 2D-QSAR model for pyrazole-like acetylcholinesterase inhibitors highlighted the significance of molecular volume and the number of multiple bonds. shd-pub.org.rs

While a specific QSAR study for the this compound series may not be publicly available, the principles derived from studies on analogous pyrazole series are applicable. Such an analysis would likely involve calculating descriptors for the N-isobutyl group (e.g., size, lipophilicity), the methyl groups, and the pyrazol-4-amine core to build a mathematical model that predicts biological activity. This model would be invaluable for optimizing the lead structure to achieve enhanced potency and selectivity.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aminophenazone |

| Metamizole |

| AT7519 |

| AT9283 |

| Fipronil |

| Meprin α |

| Meprin β |

| N-acylethanolamine-hydrolyzing acid amidase (NAAA) |

| p38 mitogen-activated protein kinase (p38MAPK) |

| Janus Kinase (JAK) |

| Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) |

| Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) |

Mechanistic Investigations of N Isobutyl 1,5 Dimethyl 1h Pyrazol 4 Amine S Interactions with Biological Systems

Enzyme Inhibition Mechanisms and Kinetics

The pyrazole (B372694) scaffold is a core component in many compounds designed as enzyme inhibitors. nih.govnih.gov These derivatives have been investigated for their potential to inhibit a range of enzymes through various mechanisms.

While direct inhibitory data for N-isobutyl-1,5-dimethyl-1H-pyrazol-4-amine is not documented, numerous studies have demonstrated the efficacy of other pyrazole-containing molecules against key enzymes.

N-Acylethanolamine Acid Amidase (NAAA): NAAA is a lysosomal enzyme involved in the degradation of the anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA). nih.gov While various compounds, including substrate analogs and oxazolidone derivatives, have been identified as NAAA inhibitors, specific studies on pyrazole-based inhibitors are limited. nih.gov

Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH): This enzyme is a crucial target for anti-malarial drugs as it is essential for pyrimidine (B1678525) biosynthesis in the parasite. nih.govnih.gov Several classes of PfDHODH inhibitors have been identified through high-throughput screening, some of which are selective against the parasite's enzyme over the human counterpart. nih.govmdpi.com Phenylbenzamides, ureas, and naphthamides are among the chemical classes found to inhibit PfDHODH. nih.gov Pyrazole-based inhibitors of the related Helicobacter pylori DHODH have also been developed. nih.gov

c-Jun N-terminal Kinase 3 (JNK3): As a member of the mitogen-activated protein kinase (MAPK) family, JNK3 is a therapeutic target for neurodegenerative diseases. nih.gov Various pyrazole derivatives have been synthesized and shown to be potent and selective inhibitors of JNK3. nih.govresearchgate.net For instance, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have demonstrated competitive activity against JNK3, with IC50 values in the nanomolar to low micromolar range. nih.gov

Casein Kinase 2 (CSNK2): CK2 is a protein kinase implicated in various diseases, including cancer. google.com The development of small molecule inhibitors for CK2 is an active area of research, and pyrazolopyrimidines have been identified as a class of compounds that can inhibit CK2 activity. google.com Additionally, other heterocyclic compounds like 2,6-disubstituted pyrazine (B50134) derivatives have been developed as CK2 inhibitors. nih.gov

The binding modes of pyrazole derivatives have been elucidated for several enzymes through X-ray crystallography and molecular modeling.

JNK3: The selectivity of aminopyrazole inhibitors for JNK3 over other JNK isoforms is attributed to the planar nature of the pyrazole and N-linked phenyl structures, which fit well into the smaller active site of JNK3. researchgate.net Co-crystal structures have shown that these inhibitors bind to the ATP pocket and make interactions with both hydrophobic pocket-I and hydrophobic pocket-II. researchgate.net

PfDHODH: The inhibitor binding site of PfDHODH consists of a hydrophobic pocket and a site for hydrogen bonding that includes His-185 and Arg-265. nih.gov The structural differences in this binding site between the parasite and human enzymes, such as the substitution of Ala-59 in human DHODH for Phe-188 in PfDHODH, provide a basis for the design of selective inhibitors. nih.gov

p38 MAP Kinase: In a study of 5-amino-pyrazole derivatives as p38 MAP kinase inhibitors, an X-ray crystal structure revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and the side chain of threonine 106 in the ATP binding pocket, which is thought to contribute to selectivity. nih.gov

Receptor Binding Dynamics and Ligand Selectivity

The interaction of pyrazole-based compounds with various receptors is a key area of medicinal chemistry research.

The P2Y12 receptor is a crucial protein on the surface of platelets that, when activated by ADP, leads to platelet aggregation and thrombus formation. nih.govyoutube.com It is a primary target for antiplatelet medications. nih.govnih.govmedlineplus.gov While several classes of P2Y12 antagonists exist, including thienopyridines and nucleoside-nucleotide derivatives, there is no specific information available in the reviewed literature detailing the interaction of this compound or other pyrazole derivatives with the P2Y12 receptor. nih.govmedlineplus.gov

Although direct evidence concerning this compound is absent, the broader class of pyrazole derivatives has been shown to modulate the activity of various receptors. For example, certain pyrazole derivatives act as cholecystokinin-1 receptor antagonists and estrogen receptor (ER) ligands. nih.gov

Cellular Pathway Modulation

The inhibition of enzymes and binding to receptors by active compounds can lead to the modulation of various cellular signaling pathways.

JNK3 Inhibition: By inhibiting JNK3, pyrazole derivatives can suppress the cellular apoptosis pathway induced by stress signals, which is relevant in the context of neurodegenerative diseases. nih.gov

PfDHODH Inhibition: Inhibition of PfDHODH disrupts the de novo pyrimidine biosynthesis pathway in P. falciparum. nih.gov Since the parasite cannot salvage pyrimidines from the host, this inhibition is lethal and forms the basis of the anti-malarial activity. nih.gov

CK2 Inhibition: Inhibition of CK2 has been shown to induce apoptosis in various cancer cell lines and can sensitize tumors to other apoptosis-inducing agents. google.com

General Antiproliferative Effects: Certain pyrazole derivatives have demonstrated antiproliferative activity against various cancer cell lines, inducing apoptosis and causing cell cycle arrest at different phases, such as the S or G2/M phase. nih.govsciencepublishinggroup.com

Investigations into Autophagy Regulation

Currently, there is no publicly available scientific literature or research data that specifically investigates the role of this compound in the regulation of autophagy. While pyrazole-containing compounds have been explored for a variety of biological activities, their specific effects on the autophagic process have not been widely characterized, and no studies have focused on this particular substituted pyrazole amine.

Cyclin-Dependent Kinase (CDK) Inhibition Studies

The pyrazole scaffold is a known pharmacophore in the development of cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle. nih.gov Numerous pyrazole derivatives have been synthesized and evaluated for their potential to inhibit various CDK isoforms, with some showing significant potency and selectivity. nih.govrsc.orgnih.gov These compounds are of interest as potential anti-cancer agents due to their ability to halt cell proliferation. mdpi.com

However, specific studies on the CDK inhibitory activity of this compound are not present in the current body of scientific literature. While the general class of pyrazoles is recognized for this activity, the specific substitutions on the pyrazole ring, such as the N-isobutyl and dimethyl groups in the compound of interest, play a critical role in determining the inhibitory potential and selectivity towards different CDK enzymes. Without direct experimental evidence, any potential for CDK inhibition by this compound remains speculative.

Table 1: Examples of Pyrazole Derivatives with CDK Inhibitory Activity

| Compound Name | Target CDK | IC50 (µM) | Reference |

| Compound 4 (a pyrazole derivative) | CDK2/cyclin A2 | 3.82 | rsc.org |

| Compound 7a (a pyrazole derivative) | CDK2/cyclin A2 | 2.0 | rsc.org |

| Compound 7d (a pyrazole derivative) | CDK2/cyclin A2 | 1.47 | rsc.org |

| Compound 9 (a pyrazole derivative) | CDK2/cyclin A2 | 0.96 | rsc.org |

| Compound 4a (a pyrazole derivative) | CDK-2 | 0.205 | nih.gov |

| Compound 5a (a pyrazole derivative) | CDK-2 | 0.311 | nih.gov |

| Compound 6b (a pyrazole derivative) | CDK-2 | 0.458 | nih.gov |

This table presents data for other pyrazole derivatives to illustrate the potential of the scaffold, not for this compound itself.

Mechanisms of Antiviral Action via Cytokine Induction

Certain pyrazole derivatives have been investigated for their anti-inflammatory properties, which can be linked to the modulation of cytokine production. ijpsjournal.comsciencescholar.us For instance, some pyrazole compounds have been shown to inhibit the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine expression. nih.govresearchgate.net This mechanism is relevant in the context of viral infections, where a "cytokine storm" can contribute significantly to pathology. nih.gov

Molecular Mechanisms Underlying Observed Biological Responses

Given the absence of specific research on this compound, a detailed account of the molecular mechanisms underlying its biological responses cannot be provided. The biological activity of pyrazole derivatives is diverse and includes anti-inflammatory, antimicrobial, anticancer, and analgesic effects. mdpi.comjchr.orgresearchgate.net These activities are underpinned by a variety of molecular mechanisms, such as enzyme inhibition and receptor modulation. ijpsjournal.com However, without dedicated studies on this compound, it is not possible to definitively attribute any of these mechanisms to the compound.

Advanced Research Directions and Methodological Developments for N Isobutyl 1,5 Dimethyl 1h Pyrazol 4 Amine

Exploration of Novel Catalytic Systems for Pyrazole (B372694) Functionalization

The direct functionalization of the pyrazole core is a primary objective for chemists seeking to create diverse molecular libraries. Traditional cross-coupling reactions often necessitate pre-functionalized pyrazoles, but recent progress has focused on the direct C-H functionalization, which offers a more atom-economical and efficient route to novel derivatives. rsc.org

Transition-metal catalysis is at the forefront of this research, with various systems being developed to selectively introduce new C-C and C-heteroatom bonds onto the pyrazole ring. rsc.org For 4-aminopyrazole systems, these methods are particularly valuable. For instance, palladium (Pd) and copper (Cu) catalysts have shown complementary reactivity in C4-amination reactions. mdpi.com Pd(dba)₂-catalyzed reactions are effective for aromatic or bulky amines, while Cu(I)-catalyzed aminations are more suitable for alkylamines. mdpi.com Further research has demonstrated that C-H activation can be achieved using catalysts like Pd(OAc)₂, allowing for the introduction of aryl groups onto the pyrazole ring even in the presence of other functional groups. acs.org The development of ruthenium (Ru)-catalyzed 1,3-dipolar cycloaddition reactions also presents a highly efficient pathway to synthesize functionalized pyrazoles. mdpi.com

These catalytic advancements provide powerful tools for modifying scaffolds like N-isobutyl-1,5-dimethyl-1H-pyrazol-4-amine, enabling the direct attachment of a wide range of functional groups to enhance or alter its chemical properties.

| Catalytic System | Type of Functionalization | Key Advantages | Relevant Findings |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂, Pd(dba)₂) | C-H Arylation, C-N Amination | High efficiency, good for bulky amines. mdpi.com | Enables direct C–H activation and arylation on the pyrazole core. acs.org |

| Copper (e.g., CuI) | C-N Amination | Complementary to palladium; favorable for alkylamines. mdpi.com | Effective for synthesizing N-substituted pyrazoles via cyclocondensation. mdpi.com |

| Ruthenium (e.g., Ru(II) complexes) | [3+2] Cycloaddition | High efficiency and versatility for structural modifications. mdpi.com | Provides a pathway to 3,4-dicarboxylic pyrazoles. mdpi.com |

| Nickel (e.g., Ni(0) complexes) | Cycloaddition/Rearrangement | Transforms isoxazoles into pyrazoles in a single step. organic-chemistry.org | Useful for synthesizing pyrazoles from different heterocyclic precursors. organic-chemistry.org |

Development of Microwave-Assisted and Environmentally Friendly Synthetic Methodologies

In line with the principles of green chemistry, modern synthetic strategies aim to reduce waste, energy consumption, and the use of hazardous materials. nih.gov For pyrazole synthesis, this has led to the development of microwave-assisted and other environmentally benign methods that offer significant advantages over traditional heating approaches. researchgate.netsci-hub.se

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. dergipark.org.tr The synthesis of 1-aryl-1H-pyrazole-5-amines, for example, can be achieved efficiently by heating the reactants in a microwave reactor for just 10-15 minutes, often using water as a green solvent. nih.gov This method not only drastically reduces reaction times from hours to minutes but also frequently leads to higher yields (typically 70-90%) and easier product isolation. nih.govsemanticscholar.org The protocol is robust, reproducible on various scales, and compatible with a range of functional groups. nih.gov

Beyond microwave technology, other green methodologies are being explored. These include catalyst-free condensation reactions in eco-friendly solvents like ethanol (B145695) mdpi.com, and solvent-free reactions that use an organic ionic salt as a polar medium, which can often be recovered and reused. tandfonline.com The use of heterogeneous or nano-organocatalysts that can be easily separated from the reaction mixture and reused for multiple cycles further enhances the sustainability of pyrazole synthesis. researchgate.netnih.gov

| Methodology | Key Features | Typical Conditions | Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis (MAOS) | Rapid heating, reduced reaction times. dergipark.org.trnih.gov | 150°C for 10-15 min in a sealed vessel. nih.gov | High efficiency, high yields (70-90%), suitable for various scales. nih.gov |

| Solvent-Free Synthesis | Reactions conducted without a solvent medium. tandfonline.com | Room temperature, often with a reusable ionic salt (e.g., TBAB). tandfonline.com | Environmentally friendly, reduced waste, cost-effective. tandfonline.com |

| Aqueous Medium Synthesis | Utilizes water as the reaction solvent. researchgate.net | Room temperature or mild heating. | Removes the need for toxic organic solvents, simplifies work-up. researchgate.netnih.gov |

| Heterogeneous Catalysis | Use of solid-phase or nanoparticle catalysts. researchgate.netnih.gov | Mild conditions, often in water/ethanol mixtures. nih.gov | Catalyst is easily recoverable and reusable, promoting sustainability. researchgate.net |

Interdisciplinary Approaches Integrating High-Throughput Synthesis and Computational Screening

The discovery and optimization of new molecules can be significantly accelerated by combining high-throughput synthesis (HTS) with computational screening. This interdisciplinary approach allows for the rapid generation of large libraries of compounds, followed by virtual evaluation to identify the most promising candidates for synthesis and testing.

HTS techniques enable the parallel synthesis of numerous pyrazole derivatives, such as pyrazolo[3,4-d]dihydropyrimidines, with simple crystallization being sufficient for isolation. nih.gov Once a library of virtual compounds based on the this compound scaffold is designed, computational tools are employed for screening. Molecular docking can predict how these derivatives might bind to biological targets, while quantum mechanical methods like Density Functional Theory (DFT) provide deep insights into their electronic structure and chemical reactivity. researchgate.neteurasianjournals.com Molecular dynamics simulations can further explore the conformational behavior of these molecules over time. eurasianjournals.com

These in silico studies help in predicting various properties, including potential biological activity and toxicity profiles, thereby prioritizing which derivatives to synthesize. nih.govtandfonline.com This integration of synthesis and computation streamlines the research and development process, making it a more cost-effective and efficient means of discovering novel compounds. eurasianjournals.com

| Stage | Technique | Purpose | Outcome |

|---|---|---|---|

| Library Generation | High-Throughput Synthesis (HTS) | Rapidly synthesize a diverse set of pyrazole derivatives in parallel. nih.gov | A physical library of novel compounds for screening. |

| Computational Screening | Molecular Docking | Predict the binding affinity and mode of interaction with a specific biological target. researchgate.nettandfonline.com | Ranking of compounds based on predicted binding scores. |

| Density Functional Theory (DFT) | Calculate electronic structure, energy gaps, and reactivity descriptors. eurasianjournals.comnih.gov | Understanding of molecular stability and chemical behavior. | |

| In Silico Toxicity Prediction | Assess potential toxicity risks computationally. nih.gov | Early identification of compounds with unfavorable safety profiles. | |

| Validation | Targeted Synthesis & In Vitro Testing | Synthesize and experimentally validate the most promising candidates identified computationally. nih.gov | Confirmation of predicted activity and properties. |

Investigation of this compound as a Core Scaffold for the Construction of Complex Heterocyclic Systems

The this compound molecule is not just a standalone compound; it serves as a valuable building block, or scaffold, for the synthesis of more complex, polycyclic heterocyclic systems. mdpi.com The presence of the 4-amino group provides a reactive handle that can participate in a variety of cyclocondensation and annulation reactions to form fused-ring structures. chim.itresearchgate.net

Aminopyrazoles are widely used as precursors to construct bicyclic systems of significant interest, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.comsemanticscholar.org These reactions typically involve treating the aminopyrazole with a 1,3-dielectrophile, such as a β-diketone, an enone, or an active methylene (B1212753) compound, which leads to the formation of a new six-membered ring fused to the pyrazole core. semanticscholar.orgnih.gov For example, the reaction of a 5-aminopyrazole with an active methylene compound like malononitrile (B47326) can yield pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org Similarly, reacting aminopyrazoles with diketones is a common route to pyrazolo[1,5-a]pyrimidines. researchgate.net

By strategically choosing the reaction partners, a vast array of complex heterocyclic systems can be accessed from a simple aminopyrazole starting material. This modular approach allows for the systematic exploration of chemical space and the generation of structurally diverse molecules with potentially novel properties. The functionalization of this compound in this manner could lead to the discovery of new scaffolds for various applications.

| Starting Scaffold | Reagent Type | Resulting Fused System | Significance |

|---|---|---|---|

| 4-Aminopyrazole | β-Diketones / Malondialdehydes | Pyrazolo[1,5-a]pyrimidine mdpi.comresearchgate.net | Core structure in many biologically active compounds. |

| 4-Aminopyrazole | Active Methylene Nitriles (e.g., Malononitrile) | Pyrazolo[3,4-b]pyridine semanticscholar.org | Versatile scaffolds for medicinal chemistry and materials science. |

| 4-Aminopyrazole | Cyclohexanone | Tetrahydro-1H-pyrazolo[3,4-b]quinoline semanticscholar.org | Represents a more complex, fused polycyclic system. |

| 4-Aminopyrazole | Isatin Derivatives | Pyrazole-oxindole hybrids mdpi.com | Hybrid molecules combining two important pharmacophores. |

| 4-Aminopyrazole | Methylene Active Nitriles / ZnCl₂ | Pyrazolo[3,4-e]indolizine semanticscholar.org | Example of intramolecular cyclization to form complex systems. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.